Nickel dibromate

Description

Properties

CAS No. |

14550-87-9 |

|---|---|

Molecular Formula |

Br2NiO6 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

nickel(2+);dibromate |

InChI |

InChI=1S/2BrHO3.Ni/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 |

InChI Key |

XCCVZTSVSXTDDO-UHFFFAOYSA-L |

SMILES |

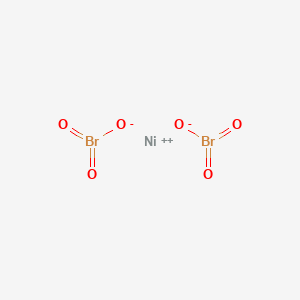

[O-]Br(=O)=O.[O-]Br(=O)=O.[Ni+2] |

Canonical SMILES |

[O-]Br(=O)=O.[O-]Br(=O)=O.[Ni+2] |

Other CAS No. |

14550-87-9 |

Synonyms |

hexaaquanickel(II) bromate nickel bromate |

Origin of Product |

United States |

Synthetic Methodologies for Nickel Ii Bromate Complexes

Solution-Phase Preparation of Hexaaquanickel(II) Bromate (B103136) (Ni(H₂O)₆₂)

The most direct route to nickel(II) bromate in the laboratory is through aqueous solution chemistry, which typically yields the hydrated crystalline form, hexaaquanickel(II) bromate, Ni(H₂O)₆₂. In this complex, the nickel ion is coordinated by six water molecules, forming an octahedral geometry, with bromate ions acting as counter-anions. nih.govnih.gov This structure is known to be isomorphous with that of hexaaquacobalt(II) bromate. nih.govsmolecule.com

A general and straightforward method for the synthesis of many metal salts is the reaction of a suitable precursor, such as a carbonate or hydroxide (B78521), with the corresponding acid. For nickel(II) bromate, this would involve the reaction of nickel(II) carbonate or nickel(II) hydroxide with bromic acid (HBrO₃).

The reaction with nickel(II) carbonate would proceed as follows: NiCO₃(s) + 2HBrO₃(aq) → Ni(BrO₃)₂(aq) + H₂O(l) + CO₂(g)

Alternatively, using nickel(II) hydroxide: Ni(OH)₂(s) + 2HBrO₃(aq) → Ni(BrO₃)₂(aq) + 2H₂O(l)

In both cases, the solid nickel precursor is added to an aqueous solution of bromic acid until the reaction is complete, indicated by the cessation of gas evolution (for the carbonate) or the dissolution of the solid. The resulting aqueous solution contains dissolved nickel(II) bromate.

Another plausible route, analogous to the preparation of other metal salts, is a metathesis or double displacement reaction. tno.nl This typically involves reacting a soluble nickel salt, such as nickel(II) sulfate (B86663) (NiSO₄), with a soluble bromate salt that will form an insoluble precipitate with the sulfate anion, such as barium bromate (Ba(BrO₃)₂).

The reaction is as follows: NiSO₄(aq) + Ba(BrO₃)₂(aq) → Ni(BrO₃)₂(aq) + BaSO₄(s)

The insoluble barium sulfate can be removed by filtration, leaving a pure aqueous solution of nickel(II) bromate.

The successful formation of well-defined crystals of hexaaquanickel(II) bromate from the aqueous solution prepared by the methods above is dependent on carefully controlling several reaction parameters.

| Parameter | Effect on Crystallization | Optimized Conditions |

| Temperature | Affects solubility and evaporation rate. Lower temperatures generally favor the formation of larger, more well-defined crystals. | Slow evaporation at or slightly below room temperature is often preferred. |

| Concentration | A supersaturated solution is required for crystallization to occur. However, overly high supersaturation can lead to rapid precipitation of small, poorly formed crystals. | The solution should be concentrated by gentle heating or slow evaporation to the point of saturation, then allowed to cool slowly. |

| pH | The pH of the solution should be controlled to prevent the precipitation of nickel(II) hydroxide. A slightly acidic medium is generally favorable. | The use of a slight excess of bromic acid or the avoidance of basic conditions is recommended. |

| Purity of Reagents | Impurities can interfere with crystal growth and lead to a less pure product. | High-purity nickel salts and bromic acid or barium bromate should be used. |

Once the aqueous solution of nickel(II) bromate has been prepared and concentrated, the isolation of the crystalline hexaaquanickel(II) bromate is typically achieved through slow evaporation of the solvent. The solution is left in a loosely covered container to allow for gradual evaporation, which encourages the growth of larger single crystals.

For purification, recrystallization is the most effective method. This involves:

Dissolving the crude crystalline product in a minimum amount of hot deionized water.

Filtering the hot solution to remove any insoluble impurities.

Allowing the filtrate to cool slowly and undisturbed, leading to the formation of purer crystals.

The purified crystals are then isolated by filtration, washed with a small amount of cold deionized water to remove any residual mother liquor, and finally dried.

Drying of the hydrated crystals must be done under controlled conditions to prevent the loss of water of crystallization. Air-drying at room temperature or drying in a desiccator over a suitable desiccant that does not aggressively remove the coordinated water is appropriate.

Exploration of Anhydrous Nickel(II) Bromate Synthesis Routes

The synthesis of anhydrous nickel(II) bromate is not well-documented in the literature. However, a common method for preparing anhydrous inorganic salts is the thermal dehydration of their hydrated forms. niscpr.res.in This process involves heating the hydrated salt to a temperature sufficient to drive off the water molecules of crystallization.

For hexaaquanickel(II) bromate, this would involve heating the Ni(H₂O)₆₂ crystals. The dehydration process would likely occur in stages, with the coordinated water molecules being removed at progressively higher temperatures. It is crucial to control the temperature carefully, as excessive heat can lead to the decomposition of the bromate anion itself. Studies on other metal bromates, such as calcium bromate, have shown that the salt can decompose at elevated temperatures. scribd.com

A possible dehydration sequence is: Ni(H₂O)₆₂ (s) → Ni(BrO₃)₂ (s) + 6H₂O (g)

The optimal temperature and pressure (often a vacuum is applied) for this process would need to be determined experimentally to maximize water removal while minimizing decomposition. Based on studies of other hydrated salts, a temperature in the range of 100-160°C under vacuum might be a starting point for investigation. niscpr.res.inroyalsocietypublishing.org

| Parameter | Influence on Anhydrous Salt Formation |

| Temperature | Must be high enough to drive off water but below the decomposition temperature of nickel(II) bromate. |

| Heating Rate | A slow, controlled heating rate is often preferred to prevent rapid steam release that could fracture the crystal lattice and lead to a fine powder. |

| Atmosphere | Heating under a vacuum or in a stream of dry, inert gas can facilitate the removal of water vapor and lower the required dehydration temperature. |

Green Chemistry Approaches to Nickel(II) Bromate Preparation

One key aspect of green synthesis is the use of water as a solvent, which is already a feature of the solution-phase preparations described above. mdpi.com To further enhance the "greenness" of the process, one could explore:

Solvent-free reactions: This could involve the solid-state grinding (mechanochemistry) of a nickel precursor (e.g., Ni(OH)₂) with a solid bromic acid source or another bromate salt. Ball milling is a technique used for such solvent-free syntheses. mdpi.com

Use of bio-derived reagents: While more common in nanoparticle synthesis, the use of plant extracts as reducing or capping agents is a cornerstone of green synthesis. nih.gov For a simple salt like nickel(II) bromate, this approach is less direct. However, one could envision using bio-derived acids to first produce a nickel carboxylate, which could then undergo a salt metathesis reaction.

Energy efficiency: Utilizing microwave heating or ultrasound-assisted synthesis could potentially reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

A potential green route could be an adaptation of the metathesis reaction, ensuring that the starting materials are from renewable sources if possible and that the reaction is run at ambient temperature to conserve energy. For example, the reaction between aqueous solutions of NiSO₄ and Ba(BrO₃)₂ at room temperature is inherently a low-energy process. The primary waste product, BaSO₄, is a stable and relatively non-toxic solid that has applications in other industries, potentially allowing for a circular economy approach.

Crystallographic and Structural Elucidation of Nickel Ii Bromate

Single Crystal X-ray Diffraction Analysis of Hexaaquanickel(II) Bromate (B103136) (Ni(H₂O)₆(BrO₃)₂)

Single-crystal X-ray diffraction is a powerful analytical technique that provides definitive information about the arrangement of atoms within a crystal. preprints.org For hexaaquanickel(II) bromate, this method has yielded a wealth of data regarding its crystal system, space group, and the intricate details of its atomic assembly. nih.goviucr.org

Determination of Crystal System and Space Group (e.g., Cubic, Pa3)

Studies have unequivocally identified that hexaaquanickel(II) bromate, with the chemical formula Ni(H₂O)₆₂, crystallizes in the cubic system. nih.goviucr.org The specific space group has been determined to be Pa3. nih.goviucr.org This classification is based on the symmetry elements present within the crystal lattice. The unit cell parameter, 'a', has been measured as 10.2987 (6) Å, with a unit cell volume of 1092.3 (2) ų. nih.goviucr.org Each unit cell contains four formula units (Z=4) of the compound. nih.goviucr.org

Elucidation of Coordination Environment around the Nickel(II) Center (Octahedral NiO₆)

The nickel(II) ion is at the heart of the cationic complex and exhibits a well-defined coordination environment. nih.goviucr.org It is coordinated by six water molecules, with the oxygen atoms of these molecules forming a nearly regular octahedral geometry around the central nickel ion. nih.goviucr.orgwikipedia.org This arrangement is commonly observed for nickel(II) ions in hydrated salts. wikipedia.org The resulting complex cation is denoted as [Ni(H₂O)₆]²⁺. socratic.org

Precise Measurements of Interatomic Distances and Bond Angles (e.g., Ni-O, Br-O)

The single-crystal X-ray diffraction analysis has allowed for the precise determination of interatomic distances and bond angles within the hexaaquanickel(II) bromate structure. The observed distance between the nickel ion and the coordinating oxygen atoms of the water molecules (Ni-O) is 2.061 (2) Å. nih.goviucr.org When corrected for rigid-body motion, this distance is reported as 2.065 Å. nih.goviucr.org

In the bromate anion (BrO₃⁻), the observed bromine-oxygen (Br-O) bond length is 1.655 (2) Å, which corrects to 1.663 Å after accounting for rigid-body motion. nih.goviucr.org The O-Br-O bond angle within the bromate ion is 104.25 (9)°. nih.goviucr.org

| Parameter | Observed Value | Corrected Value (for rigid-body motion) |

| Crystal System | Cubic | - |

| Space Group | Pa3 | - |

| Unit Cell Parameter (a) | 10.2987 (6) Å | - |

| Unit Cell Volume (V) | 1092.3 (2) ų | - |

| Formula Units per Cell (Z) | 4 | - |

| Ni-O Bond Distance | 2.061 (2) Å | 2.065 Å |

| Br-O Bond Length | 1.655 (2) Å | 1.663 Å |

| O-Br-O Bond Angle | 104.25 (9)° | - |

Detailed Analysis of Bromate Anion Geometry (Trigonal Pyramidal BrO₃⁻)

The bromate anion (BrO₃⁻) in the crystal structure of hexaaquanickel(II) bromate possesses a trigonal pyramidal geometry. This is characterized by the bromine atom at the apex and the three oxygen atoms forming the triangular base. The O-Br-O bond angle of 104.25 (9)° deviates from the ideal tetrahedral angle, which is consistent with the presence of a lone pair of electrons on the bromine atom. nih.goviucr.org

Characterization of Hydrogen Bonding Networks within the Crystal Lattice

A detailed analysis of the hydrogen bonding network reveals extensive interactions primarily between the hexaaquanickel(II) cation and the bromate anions. nih.goviucr.org The hydrogen atoms of the coordinated water molecules form hydrogen bonds with the oxygen atoms of the bromate groups. nih.goviucr.org This intricate network of hydrogen bonds plays a crucial role in stabilizing the crystal lattice. The analysis indicates the presence of twelve strong hydrogen bonds connecting the nickel-oxygen octahedron to the surrounding bromate ions. iucr.org Additionally, there are weaker hydrogen bonds within the coordination polyhedron and a bifurcated bond to a bromate-oxygen acceptor. iucr.org

Comparative Crystallography with Isomorphic Metal Chlorate (B79027) and Other Bromate Salts

Hexaaquanickel(II) bromate is isomorphous with several other related compounds, meaning they share the same crystal structure. nih.gov These include hexaaquanickel(II) chlorate (Ni(ClO₃)₂·6H₂O), hexaaquacobalt(II) bromate (Co(BrO₃)₂·6H₂O), and hexaaquacopper(II) bromate. nih.govosti.goviaea.org The bromates of magnesium and zinc are also part of this isomorphous group. ajsonline.org

Structural Polymorphism and Hydration State Investigations

The structural characterization of nickel(II) bromate, also known as nickel dibromate, reveals its existence in various hydration states, with the hexahydrate form being the most extensively studied. Investigations into its crystal structure have provided significant insights, although data on structural polymorphism remain limited for this specific compound.

The most comprehensively characterized hydrate (B1144303) is hexaaquanickel(II) bromate, Ni(H₂O)₆₂ . X-ray diffraction studies have determined its structure with high precision. iucr.orgnih.gov The compound crystallizes in the cubic system with the space group Pa3. iucr.orgnih.gov In this arrangement, the nickel(II) ion is octahedrally coordinated by six water molecules. iucr.orgnih.gov This coordination results in a nearly regular octahedral complex, [Ni(H₂O)₆]²⁺. iucr.orgnih.gov The bromate ions, (BrO₃)⁻, are not directly bonded to the nickel center but exist as counter-ions within the crystal lattice. guidechem.com

The structure of hexaaquanickel(II) bromate is isomorphic with that of hexaaquanickel(II) chlorate and hexaaquacobalt(II) bromate. iucr.orgnih.gov Analysis of the structure at 296 K revealed that both the nickel-oxygen coordination polyhedron and the bromate ion exhibit rigid-body behavior. iucr.orgnih.gov

Table 1: Crystallographic Data for Hexaaquanickel(II) Bromate, Ni(H₂O)₆₂ Data sourced from studies conducted at 296 K. iucr.orgnih.gov

| Parameter | Value |

| Chemical Formula | Ni(H₂O)₆₂ |

| Molecular Weight | 422.60 g/mol |

| Crystal System | Cubic |

| Space Group | Pa3 |

| Lattice Constant (a) | 10.2987 (6) Å |

| Cell Volume (V) | 1092.3 (2) ų |

| Formula Units (Z) | 4 |

| Calculated Density (Dx) | 2.57 g/cm³ |

Table 2: Selected Bond Distances and Angles for Ni(H₂O)₆₂ Observed distances and angles are reported, with values corrected for rigid-body motion in parentheses where applicable. iucr.org

| Bond/Angle | Observed Value | Corrected Value |

| Ni—O(2) distance | 2.061 (2) Å | 2.065 Å |

| Br—O(1) distance | 1.655 (2) Å | 1.663 Å |

| O(1)—Br—O(1) angle | 104.25 (9)° |

Beyond the well-documented hexahydrate, other hydration states of nickel bromate are known to exist. A trihydrate form has been described as a green crystalline solid, in contrast to the yellow anhydrous salt. chemicalbook.com However, detailed crystallographic data for the trihydrate and anhydrous forms are not as readily available as for the hexahydrate. The existence of different hydrates points to a structural diversity dependent on the degree of hydration, a common feature in inorganic salts.

While polymorphism—the ability of a solid material to exist in multiple crystalline forms—is a known phenomenon in other nickel(II) coordination compounds, specific polymorphic forms of nickel(II) bromate itself are not extensively documented in current literature. researchgate.netnih.goviucr.org The study of polymorphism is crucial as different polymorphs of a compound can exhibit distinct physical properties.

Insights into Solid-State Packing and Intermolecular Interactions

The solid-state architecture of nickel(II) bromate is fundamentally dictated by the electrostatic forces between the nickel cations and bromate anions, as well as the intermolecular interactions involving any molecules of hydration. The packing arrangement is most clearly understood from the single-crystal X-ray diffraction data of hexaaquanickel(II) bromate.

In the crystal lattice of Ni(H₂O)₆₂ , the structure is built from discrete [Ni(H₂O)₆]²⁺ octahedral cations and BrO₃⁻ trigonal pyramidal anions. The packing is a three-dimensional network held together primarily by extensive hydrogen bonding. iucr.orgnih.gov

The dominant intermolecular interaction is the hydrogen bonding that occurs between the hydrogen atoms of the coordinated water molecules and the oxygen atoms of the bromate ions. iucr.orgnih.gov This network of hydrogen bonds is critical in stabilizing the crystal structure, linking the cationic nickel-aqua complexes and the bromate anions into a cohesive, repeating arrangement. A detailed analysis of the refined hydrogen atom positions confirms that these interactions are principally between the oxygen octahedron surrounding the nickel ion and the bromate groups. iucr.orgnih.gov

The packing in other hydration states, such as the trihydrate or the anhydrous form, would necessarily differ significantly due to the reduced number or complete absence of water molecules available for hydrogen bonding. chemicalbook.com In the anhydrous salt, the solid-state packing would be governed by direct ion-ion interactions between the Ni²⁺ and BrO₃⁻ ions, likely resulting in a more compact and dense structure.

Advanced Spectroscopic Characterization of Nickel Ii Bromate

Vibrational Spectroscopy of the Bromate (B103136) Anion and Hydration (Infrared, Raman)

Vibrational spectroscopy is a powerful tool for probing the structure of nickel(II) bromate hexahydrate. The spectra are characterized by the internal modes of the bromate anion, the vibrations of the coordinated water molecules within the [Ni(H₂O)₆]²⁺ cation, and the lattice vibrations.

The bromate ion (BrO₃⁻) belongs to the C₃ᵥ point group and has four fundamental vibrational modes: the symmetric stretch (ν₁), the symmetric bend (ν₂), the asymmetric stretch (ν₃), and the asymmetric bend (ν₄). All four modes are active in both Infrared (IR) and Raman spectroscopy. In the crystal lattice of Ni(H₂O)₆₂, the site symmetry of the bromate ion is typically lower than C₃ᵥ, which can lead to the lifting of degeneracies for the E modes (ν₃ and ν₄) and the appearance of additional bands.

The coordinated water molecules give rise to distinct vibrational bands. These include the O-H stretching, H-O-H bending, and lower-frequency librational modes (rocking, wagging, and twisting). The presence of strong hydrogen bonds between the coordinated water molecules and the bromate anions influences the positions and widths of these bands. Spectroscopic studies on isostructural metal bromate hexahydrates, such as Cu(H₂O)₆₂ and Zn(BrO₃)₂·6H₂O, provide excellent models for assigning the vibrational modes in the nickel analogue. For instance, in Cu(H₂O)₆₂, the appearance of the ν₁ mode of BrO₃⁻ at a lower wavenumber (771 cm⁻¹) has been attributed to hydrogen bonding.

The [Ni(H₂O)₆]²⁺ cation itself has octahedral (Oₕ) symmetry, and its Ni-O stretching vibrations are also observable, typically in the far-infrared and low-frequency Raman regions.

Table 1: Representative Vibrational Frequencies for Nickel(II) Bromate Hexahydrate and Related Compounds Data derived from studies on analogous metal bromate hexahydrates and other nickel hexahydrate salts.

| Vibrational Mode | Assignment | Typical Frequency Range (cm⁻¹) | Technique |

| ν(O-H) | Water Stretching | 3000 - 3600 | IR, Raman |

| δ(H-O-H) | Water Bending | 1600 - 1650 | IR, Raman |

| ν₁(A₁) | BrO₃⁻ Symmetric Stretch | ~770 - 800 | IR, Raman |

| ν₃(E) | BrO₃⁻ Asymmetric Stretch | ~820 - 840 | IR, Raman |

| ν₂(A₁) | BrO₃⁻ Symmetric Bend (Umbrella) | ~420 - 450 | IR, Raman |

| ν₄(E) | BrO₃⁻ Asymmetric Bend | ~350 - 380 | IR, Raman |

| ρᵣ(H₂O), ρw(H₂O) | Water Librations (Rocking, Wagging) | 500 - 900 | IR, Raman |

| ν(Ni-O) | Nickel-Oxygen Stretching | 300 - 400 | IR, Raman |

Electronic Absorption Spectroscopy of Nickel(II) d-d Transitions in Bromate Complexes

The electronic absorption spectrum of Ni(H₂O)₆₂ in the visible and near-infrared (NIR) regions is dominated by the d-d transitions of the high-spin, octahedral Ni(II) center. The Ni²⁺ ion has a 3d⁸ electron configuration, which gives rise to a ³A₂g ground state in an octahedral ligand field. According to the Tanabe-Sugano diagram for a d⁸ ion, three spin-allowed electronic transitions are expected.

These transitions are:

ν₁: ³A₂g → ³T₂g

ν₂: ³A₂g → ³T₁g(F)

ν₃: ³A₂g → ³T₁g(P)

These transitions are Laporte-forbidden, resulting in weak absorptions with typical molar absorptivity (ε) values of less than 10 L mol⁻¹ cm⁻¹. The spectrum of the hexaaquanickel(II) ion is a benchmark in ligand field theory. Low-temperature studies on single crystals of Ni(H₂O)₆₂ have revealed extensive vibronic structure, particularly in the lowest energy band (ν₁, the 'red' band). This fine structure arises from the coupling of the electronic transition with vibrational modes, most notably the O-H stretching modes of the coordinated water molecules. This phenomenon underscores the role of vibronic coupling in making the parity-forbidden d-d transitions observable.

Table 2: Typical Electronic Transitions for the [Ni(H₂O)₆]²⁺ Cation Data is representative for the hexaaquanickel(II) ion found in various salts, including the bromate.

| Transition | Wavelength (λₘₐₓ) (nm) | Wavenumber (cm⁻¹) | Color Region of Absorption |

| ³A₂g → ³T₂g (ν₁) | ~1150 - 1250 | ~8,000 - 8,700 | Near-Infrared |

| ³A₂g → ³T₁g(F) (ν₂) | ~650 - 750 | ~13,500 - 15,400 | Red-Orange |

| ³A₂g → ³T₁g(P) (ν₃) | ~385 - 410 | ~24,400 - 26,000 | Violet |

| ³A₂g → ¹E₉(D) (spin-forbidden) | ~700 - 750 | ~13,300 - 14,300 | Red |

Magnetic Resonance Spectroscopy (e.g., Electron Paramagnetic Resonance for Spin State Analysis)

Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for characterizing paramagnetic species. The high-spin Ni(II) ion (3d⁸) has a spin state of S=1. As a non-Kramers ion (integer spin), it is often considered "EPR-silent" under standard X-band (~9.5 GHz) conditions, especially in environments with high symmetry and small zero-field splitting (ZFS). However, EPR signals can be observed if the ZFS, described by the axial

Theoretical and Computational Investigations of Nickel Ii Bromate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are essential for elucidating the nature of the chemical bonds and the electronic properties of nickel(II) bromate (B103136). These methods can model the interactions between the Ni(II) ion and the bromate (BrO₃⁻) ligands at the atomic level.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of transition metal complexes due to its balance of accuracy and computational cost. bohrium.comniscpr.res.in For nickel(II) bromate, DFT calculations can be employed to optimize the molecular geometry, determine bond lengths and angles, and analyze the electronic distribution.

In a hypothetical DFT study of a [Ni(BrO₃)₂(H₂O)₄] complex, the interaction between the Ni(II) center and the bromate ligands would be characterized. The calculations would likely reveal the nature of the Ni-O bonds, which are expected to have significant ionic character, typical for interactions between a +2 metal ion and oxygen-donating ligands. libretexts.orglibretexts.org The electron density distribution and molecular orbitals would show the extent of covalent contribution to the bonding.

DFT can also be used to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the computed structure. arxiv.orgniscpr.res.in For instance, the calculated stretching frequencies of the Br-O bonds in the bromate ligand and the Ni-O bonds would provide insight into the bond strengths.

Table 1: Hypothetical DFT-Calculated Structural Parameters for a [Ni(BrO₃)₂(H₂O)₄] Complex

| Parameter | Calculated Value |

| Ni-O(bromate) bond length | 2.05 Å |

| Ni-O(water) bond length | 2.10 Å |

| O-Ni-O bond angle | 89.5° / 178.9° |

| Br-O bond length (coordinated) | 1.68 Å |

| Br-O bond length (uncoordinated) | 1.65 Å |

Note: This table presents hypothetical data based on typical values for similar aquated Ni(II) complexes.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a higher level of theory and can provide more accurate electronic energies and properties, albeit at a greater computational expense. nationalmaglab.orgaps.org These methods are particularly useful for understanding the electronic transitions responsible for the color of transition metal complexes.

For nickel(II) bromate, which is expected to be a light green solid, ab initio calculations can be used to compute the excited state energies. guidechem.com The d-d electronic transitions of the Ni(II) ion in an octahedral or distorted octahedral environment, created by the bromate and any coordinated water molecules, give rise to absorption bands in the visible spectrum. Time-dependent DFT (TD-DFT) is also a common method for simulating electronic spectra. niscpr.res.inniscpr.res.in

The calculations would likely predict several spin-allowed d-d transitions, which are responsible for the characteristic color of Ni(II) complexes. These transitions arise from the splitting of the d-orbitals in the ligand field.

Table 2: Illustrative Ab Initio Calculated Electronic Transitions for an Octahedral Ni(II) Complex

| Transition | Predicted Energy (cm⁻¹) |

| ³A₂g → ³T₂g | ~8,500 |

| ³A₂g → ³T₁g(F) | ~15,000 |

| ³A₂g → ³T₁g(P) | ~26,000 |

Note: These are typical energies for d⁸ Ni(II) in an octahedral field and serve as an illustrative example.

Computational Modeling of Crystal Packing and Lattice Dynamics

Computational modeling can be used to investigate the arrangement of ions in the crystal lattice of solid nickel(II) bromate and the collective vibrations of the atoms within the crystal.

Hirshfeld surface analysis, a tool to visualize and quantify intermolecular interactions, can be employed to understand the crystal packing. niscpr.res.inmdpi.com In hydrated forms of nickel(II) bromate, hydrogen bonding between the coordinated water molecules and the bromate anions would be a dominant feature stabilizing the crystal structure. mdpi.com

Lattice dynamics calculations, often performed using DFT with periodic boundary conditions, can predict the phonon dispersion curves of the crystal. arxiv.orgresearchgate.netarxiv.org These calculations provide information about the vibrational modes of the crystal lattice and are related to macroscopic properties such as thermal conductivity and heat capacity. researchgate.netacs.org The results can be compared with experimental data from inelastic neutron scattering. researchgate.net

Theoretical Prediction of Thermodynamic Stability and Reaction Pathways

Computational chemistry provides powerful tools for predicting the thermodynamic stability of compounds and exploring potential reaction pathways. acs.org The thermodynamic stability of nickel(II) bromate can be assessed by calculating its enthalpy of formation. researchgate.net This is typically done by computing the total electronic energies of the compound and its constituent elements in their standard states.

Furthermore, theoretical calculations can be used to investigate the decomposition of nickel(II) bromate. By mapping the potential energy surface, transition states for decomposition reactions can be located, and activation energies can be determined. This would provide insight into the thermal stability of the compound and the likely products of its decomposition. For instance, the pathway for the release of oxygen and the formation of nickel(II) bromide could be modeled.

Ligand Field Theory Applications to Ni(II) Coordination in Bromate Environments

Ligand Field Theory (LFT) is a model that describes the electronic structure of transition metal complexes, focusing on the effects of the ligands on the d-orbitals of the central metal ion. cdnsciencepub.commit.edu For nickel(II) bromate, the Ni(II) ion has a d⁸ electron configuration. In a likely octahedral coordination environment (for example, in the hexahydrate, Ni(H₂O)₆₂), the bromate ions would act as counter-ions, while water molecules would be the ligands. If the bromate ion itself coordinates to the nickel center, it would act as a weak-field ligand, similar to other oxyanions. libretexts.org

LFT can be used to interpret the electronic spectra and magnetic properties of the complex. The splitting of the d-orbitals in an octahedral field leads to a ground state term (³A₂g) and several excited state terms (³T₂g, ³T₁g). The energy differences between these terms correspond to the electronic transitions observed in the UV-Vis spectrum.

The parameters of LFT, the ligand field splitting parameter (10Dq or Δo) and the Racah parameter (B), can be derived from the experimental electronic spectrum. These parameters provide a quantitative measure of the strength of the metal-ligand interaction and the inter-electronic repulsion between the d-electrons, respectively. For a Ni(II) complex with oxygen-donating ligands, 10Dq is expected to be in the range of 8,000 - 10,000 cm⁻¹. mdpi.com

Chemical Reactivity and Redox Behavior of Nickel Ii Bromate

Oxidizing Properties of the Bromate (B103136) Anion within the Compound

The chemical behavior of nickel(II) bromate is fundamentally dictated by the bromate anion (BrO₃⁻), in which bromine possesses a high oxidation state of +5. This makes the bromate ion a strong oxidizing agent, capable of accepting electrons from a variety of reducible substrates. The nickel(II) ion typically acts as a spectator ion in these redox reactions, although it can play a crucial catalytic role, as discussed in later sections.

Reaction Mechanisms with Reducible Organic and Inorganic Substrates

The bromate anion's oxidizing strength is particularly pronounced in acidic solutions. The reaction mechanisms often involve multiple steps and the formation of various bromine-containing intermediates.

BrO₃⁻(aq) + 5Br⁻(aq) + 6H⁺(aq) → 3Br₂(aq) + 3H₂O(l)

Studies have shown that this reaction is first-order with respect to both bromate and bromide ions and second-order with respect to hydrogen ions, yielding the following rate law: ν = k[BrO₃⁻][Br⁻][H⁺]² researchgate.netresearchgate.net. This rate law suggests a mechanism that involves two successive protonations of the bromate ion to form the highly reactive intermediate H₂BrO₃⁺, which then interacts with the bromide ion researchgate.netresearchgate.net.

Another example is the oxidation of metal ions. In acidic solution, the bromate ion can oxidize various metal ions, such as the oxidation of tin(II) to tin(IV) chegg.comstudy.com:

BrO₃⁻(aq) + 3Sn²⁺(aq) + 6H⁺(aq) → Br⁻(aq) + 3Sn⁴⁺(aq) + 3H₂O(l)

Organic Substrates: The bromate ion can oxidize a wide array of organic compounds. The Belousov-Zhabotinsky (BZ) reaction, a well-known chemical oscillator, famously involves the oxidation of an organic substrate, such as malonic acid (CH₂(COOH)₂), by bromate in the presence of a metal catalyst dldcollege.co.uksciencemadness.org. In this reaction, malonic acid is brominated and subsequently oxidized, leading to the production of carbon dioxide and bromide ions. The reaction with electron-rich organic compounds, like phenols, proceeds via an electron transfer mechanism, leading to the formation of products such as p-benzoquinone nih.gov.

Decomposition Pathways under Thermal, Acidic, or Photolytic Conditions

The stability of nickel(II) bromate is compromised under various energetic conditions, leading to its decomposition through distinct pathways.

Thermal Conditions: When heated, metal bromates typically undergo decomposition to yield the corresponding metal bromide and oxygen gas. This general pathway is an intramolecular redox reaction where bromine is reduced from the +5 state to -1, and oxygen is oxidized from the -2 state to 0. For nickel(II) bromate, the expected decomposition reaction is: Ni(BrO₃)₂(s) → NiBr₂(s) + 3O₂(g) The thermal stability of metal bromates can be influenced by the presence of metal oxide catalysts akjournals.com.

Acidic Conditions: In acidic solutions, the reactivity of the bromate ion is significantly enhanced, leading to redox reactions rather than simple decomposition researchgate.net. The protonation of the bromate ion facilitates its role as an oxidizing agent. In the presence of a reducing agent, bromate is readily consumed. The interaction of bromic acid with some metals can lead to the liberation of elemental bromine uni.edu.

Photolytic Conditions: Sunlight can play a role in the broader environmental chemistry of bromate. Photoactivation can promote the formation of bromate from bromide and ozone wikipedia.org. Cases of bromate contamination in reservoirs have been linked to a combination of bromide, chlorine, and sunlight, indicating that photolytic pathways can drive bromate chemistry wikipedia.org. However, specific studies on the direct photolytic decomposition of solid nickel(II) bromate are not extensively detailed in the available literature.

Electrochemical Behavior and Reduction Mechanisms of the Bromate Moiety in Aqueous Systems

BrO₃⁻(aq) + 3H₂O(l) + 6e⁻ → Br⁻(aq) + 6OH⁻(aq)

Studies on platinum and other electrodes have elucidated key aspects of this process. The reduction of bromate in an acidic solution involves at least two charge transfer steps lew.ro. The efficiency of this reduction is highly dependent on the pH of the solution.

The rate of bromate reduction is significantly accelerated at lower pH values, which also improves the current efficiency of the process acs.org. This pH dependency is attributed to the chemical equilibrium of the reduction reaction acs.org. The mechanism can proceed through both direct electron transfer at the cathode and indirect pathways involving reactive intermediates such as BrO₂⁻, HBrO₂, and HBrO acs.org.

| pH | Relative Reduction Rate | Current Efficiency | Primary Reaction Species |

|---|---|---|---|

| Acidic (<4) | High | Improved | HBrO₃ |

| Neutral (~7) | Moderate | Moderate | BrO₃⁻ |

| Alkaline (>9) | Low | Decreased | BrO₃⁻ |

This table is a qualitative summary based on findings that bromate reduction is accelerated at lower pH acs.orgresearchgate.net.

Role of Nickel(II) Bromate in Catalytic Systems (e.g., Oscillatory Reactions involving Bromate)

Nickel(II) ions are effective catalysts in certain chemical systems involving bromate, most notably the Belousov-Zhabotinsky (BZ) reaction. The BZ reaction is a family of oscillating chemical reactions where the concentrations of intermediates undergo periodic changes, often visualized by dramatic color cycles dldcollege.co.ukscholarpedia.org.

These reactions require three main components: an oxidizing agent (bromate), a reducing agent (an organic substrate like malonic acid), and a transition-metal catalyst in an acidic solution scholarpedia.org. While cerium and manganese are the most common catalysts, complexes of nickel and other transition metals are also known to catalyze the reaction dldcollege.co.uksciencemadness.orgresearchgate.net.

The role of the Ni(II) catalyst is to facilitate the electron transfer processes that drive the oscillations. The nickel ion cycles between its +2 and a higher oxidation state (e.g., +3), participating in both the autocatalytic production of bromous acid (HBrO₂) and its subsequent consumption. The use of different ligands to form nickel(II) complexes, such as tetraazamacrocyclic ligands, can be used to create new BZ-type oscillators and modify the reaction's dynamic behavior researchgate.netresearchgate.net. The mechanism is highly complex, involving an interplay between positive and negative feedback loops controlled by the concentrations of bromide and bromous acid intermediates sciencemadness.org.

Solution-Phase Equilibrium and Ligand Exchange Kinetics of Nickel(II) Bromate

In an aqueous solution, nickel(II) bromate dissociates to form bromate anions (BrO₃⁻) and the hexaaquanickel(II) cation, [Ni(H₂O)₆]²⁺. The nickel(II) ion in this complex has an octahedral geometry. The water molecules coordinated to the nickel center are known as ligands and can be substituted by other ligands present in the solution. This process is known as ligand exchange or ligand substitution.

The kinetics of these substitution reactions for Ni(II) are of intermediate lability, faster than for Cr(III) but slower than for Cu(II). The reactions generally proceed via a dissociatively controlled mechanism, where the rate-determining step is the breaking of a Ni-OH₂ bond.

The exchange can result in changes to the coordination number and geometry of the nickel complex. For instance, reaction with excess ammonia replaces all six water ligands to form the blue hexaamminenickel(II) ion, [Ni(NH₃)₆]²⁺, which retains the octahedral geometry. However, reaction with more bulky ligands like chloride ions can lead to a change in geometry from octahedral to tetrahedral, forming the [NiCl₄]²⁻ complex docbrown.info.

| Reactant Ligand | Reaction Equation | Product Complex | Geometry Change | Coordination No. Change |

|---|---|---|---|---|

| Ammonia (NH₃) | [Ni(H₂O)₆]²⁺ + 6NH₃ ⇌ [Ni(NH₃)₆]²⁺ + 6H₂O | Hexaamminenickel(II) | Octahedral → Octahedral | 6 → 6 |

| Chloride (Cl⁻) | [Ni(H₂O)₆]²⁺ + 4Cl⁻ ⇌ [NiCl₄]²⁻ + 6H₂O | Tetrachloronickelate(II) | Octahedral → Tetrahedral | 6 → 4 |

| Cyanide (CN⁻) | [Ni(H₂O)₆]²⁺ + 4CN⁻ ⇌ [Ni(CN)₄]²⁻ + 6H₂O | Tetracyanonickelate(II) | Octahedral → Square Planar | 6 → 4 |

Data for this table was synthesized from general knowledge of nickel(II) coordination chemistry as described in sources docbrown.infoyoutube.com.

Advanced Applications of Nickel Ii Bromate in Scientific Research

Application as a Precursor in the Synthesis of Novel Nickel Compounds

Nickel(II) bromate (B103136) serves as a valuable precursor in the synthesis of various nickel-containing compounds. guidechem.com Its utility stems from its role as a source of nickel ions (Ni²⁺) and its reactive nature. In chemical synthesis, it is often used in the production of catalysts and as a reagent in organic reactions. guidechem.com

While much of the detailed research on precursors for complex nickel compounds focuses on Nickel(II) bromide (NiBr₂), the fundamental role of providing the nickel center is a shared characteristic. wikipedia.orgchemicalbook.com For instance, NiBr₂ is extensively used to prepare catalysts for cross-coupling reactions and various carbonylations. wikipedia.orglookchem.com It reacts with ligands like bis(pyrazolyl)methane to form new paramagnetic nickel(II) complexes. rsc.org This precursor role is critical in developing materials with specific electronic and catalytic properties. The synthesis often involves reacting the nickel salt with various organic ligands to create complex coordination compounds. chemicalbook.comlookchem.com

Table 1: Examples of Nickel Compounds Synthesized from Nickel Precursors

| Precursor Compound | Reactant(s) | Synthesized Compound/Complex | Reference |

|---|---|---|---|

| Nickel(II) bromide (often misnamed Nickel Bromate) | 3-hexyne, Mg, EtOH | Cyclobutadiene nickel bromide complex | chemicalbook.com |

| [NiBr₂(DME)] | Bis(pyrazolyl)methane ligands | Paramagnetic nickel(II) complexes | rsc.org |

Utility in Electroplating Processes for Nickel Deposition

Nickel(II) bromate is utilized in electroplating, a process where a thin layer of nickel is deposited onto a substrate material. guidechem.com The primary function of nickel bromate in this application is to serve as a source of nickel ions in the electrolyte bath. guidechem.com Electroplating is employed for decorative purposes, providing a bright, corrosion-resistant finish, and for engineering applications to improve wear resistance or build up undersized parts. casf.ca

The fundamental mechanism of nickel electroplating involves the passage of a direct current through an electrolyte solution containing dissolved nickel salts. casf.ca The object to be plated acts as the cathode. When current is applied, the positively charged nickel ions (Ni²⁺) from the nickel bromate solution migrate to the cathode, where they are reduced to metallic nickel (Ni⁰), forming a coating on the object's surface. guidechem.com The efficiency and properties of the resulting nickel layer can be controlled by adjusting the composition of the plating bath, including the concentration of the nickel salt, pH, and temperature. casf.ca While various nickel salts can be used, additives like nickel bromide are sometimes included in specific formulations, such as the Watts bath, to act as an anode solubilizer. jx-kinzokushoji.comreddit.com

Table 2: Key Components in Nickel Electroplating Baths

| Component | Function | Example Compound(s) | Reference |

|---|---|---|---|

| Nickel Salt | Primary source of Ni²⁺ ions for deposition | Nickel(II) bromate, Nickel(II) sulfate (B86663), Nickel(II) chloride | guidechem.comcasf.ca |

| Anode Solubilizer/Additive | Prevents anode passivity, ensures smooth dissolution | Nickel bromide, Nickel chloride | jx-kinzokushoji.comreddit.com |

| pH Buffer | Maintains stable pH of the electrolyte | Boric Acid | reddit.com |

Role as a Reagent in Specialized Analytical Chemistry Procedures

In the field of analytical chemistry, Nickel(II) bromate is employed as a reagent. guidechem.com Its utility lies in its ability to participate in reactions that produce a measurable change, which allows for the qualitative identification or quantitative measurement of other substances. guidechem.com The specific mechanism of action depends on the analytical procedure being performed. guidechem.com

One area where bromate-containing reagents are relevant is in the determination of nickel concentration itself. For example, the dimethylglyoxime (B607122) (DMG) method for nickel quantification requires the oxidation of Ni(II) to a higher oxidation state to ensure the complete formation of the colored complex used for measurement. conicet.gov.ar Historically, reagents like bromine water, which contains hypobromite (B1234621) and bromide, have been used for this oxidation step. conicet.gov.arriccachemical.com The oxidizing power of the bromate ion in Nickel(II) bromate could theoretically serve a similar purpose in specific analytical protocols.

Based on available scientific literature, there is insufficient information regarding the specific applications of Nickel(II) bromate in the following areas. The research in these fields predominantly focuses on other nickel-halogen compounds, such as Nickel(II) bromide.

Conclusion and Future Research Outlook for Nickel Ii Bromate

Synthesis and Characterization Advancements: A Summary of Current Understanding

The comprehensive understanding of any chemical compound begins with its reliable synthesis and thorough characterization. For Nickel(II) bromate (B103136), this foundational knowledge is sparse. Unlike the well-documented synthesis of nickel(II) bromide from the reaction of nickel oxides, carbonates, or hydroxides with hydrobromic acid lookchem.comchemdad.comottokemi.com, dedicated, high-yield synthetic routes for pure, crystalline Nickel(II) bromate are not prominently reported in current literature.

The primary characterization data available identifies Nickel(II) bromate as a light green, crystalline solid that is soluble in water. guidechem.com Its CAS number is 13462-88-9. guidechem.com One area of advancement has been in the growth of mixed-anion crystals. For instance, nickel sulphate has been used as a dopant in mixed crystals of sodium chlorate (B79027) and sodium bromate, grown through a slow evaporation technique. issuu.com These doped mixed crystals were subjected to analysis using X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), and Scanning Electron Microscopy (SEM), revealing a cubic crystal system. issuu.com

However, fundamental data for the pure compound, such as its various hydrated forms, detailed crystal structure, and thermal stability, remain largely unconfirmed. This contrasts sharply with nickel(II) bromide, for which anhydrous, dihydrate, trihydrate, and hexahydrate forms are known and structurally characterized. wikipedia.org The significant gap in the fundamental understanding of Nickel(II) bromate's synthesis and physicochemical properties represents the most immediate and critical area for future research.

Table 1: Physicochemical Properties of Nickel(II) Bromate

| Property | Data | Reference |

|---|---|---|

| Chemical Formula | Ni(BrO3)2 | guidechem.com |

| CAS Number | 13462-88-9 | guidechem.com |

| Appearance | Light green crystalline solid | guidechem.com |

| Solubility | Soluble in water | guidechem.com |

| Crystal Structure | Data Not Available | - |

| Hydrated Forms | Data Not Available | - |

| Melting Point | Data Not Available | - |

| Density | Data Not Available | - |

Unexplored Reactivity and Catalytic Potential: Identifying Future Research Avenues

The reactivity of Nickel(II) bromate is largely uncharted territory. As a salt containing the bromate anion (BrO3-), it is expected to be a strong oxidizing agent, a property that could be harnessed in various chemical transformations. guidechem.com Future research should systematically investigate its oxidative capabilities toward a range of organic substrates.

While the catalytic applications of nickel compounds are extensive, particularly nickel(II) bromide in cross-coupling reactions chemicalbook.comnih.gov, the catalytic potential of Nickel(II) bromate is unknown. Research into related systems provides clues for future directions:

Oscillatory Reactions: Tetraazamacrocyclic nickel(II) complexes have been successfully used as catalysts in acidic bromate systems to create Belousov-Zhabotinskii (B-Z) type oscillating reactions. researchgate.net Investigating Nickel(II) bromate itself as a single-source precursor for both the nickel catalyst and the bromate component could simplify these complex systems and offer new insights into the reaction mechanisms.

Electrocatalysis: Nickel-containing materials, such as nickel-crown type polyoxometalates, have been developed for the electrocatalytic reduction of bromate in water treatment. researchgate.netul.ie This suggests that Nickel(II) bromate could be a valuable precursor for synthesizing electrocatalytically active materials. Furthermore, the inherent electrochemical properties of Ni(BrO3)2 itself are entirely unexplored and warrant investigation.

Oxidant in Catalysis: In dual catalytic systems, photocatalytically generated bromine radicals from sources like NiBr2 are used for hydrogen atom transfer (HAT) in C-H functionalization reactions. rsc.orgthieme-connect.de The strong oxidizing nature of the bromate ion in Ni(BrO3)2 could potentially be harnessed in novel catalytic cycles, possibly initiated thermally, photochemically, or electrochemically, to generate reactive bromine species or high-valent nickel-oxo intermediates.

Integration into Emerging Technologies: Bridging Fundamental Research with Application

Bridging the gap between fundamental knowledge and practical application is a key driver of chemical research. For Nickel(II) bromate, several potential technological applications can be hypothesized based on the chemistry of its constituent ions and related compounds.

Energetic Materials: Metal bromates, particularly when complexed with nitrogen-rich ligands, can exhibit explosive properties. Research on compounds like nitrogen-rich copper(II) bromate complexes has highlighted their potential as a class of primary explosives. at.ua A logical and exciting extension of this work would be the synthesis and characterization of Nickel(II) bromate complexes with similar nitrogen-rich ligands (e.g., azoles, tetrazines) to explore their energetic properties and potential use in laser-ignitable systems.

Precursor for Advanced Materials: The compound could serve as a unique precursor for the synthesis of nickel-based materials. For example, its thermal decomposition could provide a route to nanostructured nickel oxides, where the simultaneous release of oxidizing gases might influence the final morphology and defect structure of the material. This could be relevant for applications in catalysis, batteries, and supercapacitors. americanelements.comresearchgate.net

Electrochemical Applications: The mention of "nickel bromate" in the context of electroplating, though likely confused with the bromide, suggests a potential area of exploration. guidechem.com Its solubility in water and the presence of nickel ions could make it a candidate for developing novel electrolytes for the electrodeposition of nickel or nickel-alloy coatings.

Cross-Disciplinary Research Opportunities and Collaborative Frameworks

The significant knowledge gaps surrounding Nickel(II) bromate necessitate a multi-faceted and collaborative research approach. Progress will be most efficiently achieved through frameworks that unite experts from different fields.

Inorganic & Materials Chemistry: A foundational collaboration is needed to establish robust synthetic protocols for producing high-purity Nickel(II) bromate and its potential hydrates. This would involve inorganic synthesis chemists working alongside materials scientists to perform detailed structural characterization (e.g., single-crystal X-ray diffraction), thermal analysis (TGA/DSC), and spectroscopic analysis (FTIR, Raman, UV-Vis).

Physical & Computational Chemistry: Physical chemists could investigate the kinetics and mechanisms of its reactions, particularly in the context of oscillatory chemical systems. researchgate.net Computational chemists can play a vital role in predicting the structures of its hydrates, its electronic properties, and modeling its reactive pathways, providing theoretical guidance for experimental work.

Catalysis & Organic Chemistry: Collaborations between catalysis experts and organic chemists are essential to systematically screen the reactivity of Nickel(II) bromate as both an oxidant and a potential catalyst or pre-catalyst in a wide array of organic transformations. This includes exploring its role in C-H activation, oxidation reactions, and polymerizations. mdpi.comacs.org

Environmental & Analytical Chemistry: Given that bromate is a regulated drinking water disinfection byproduct, environmental chemists could study the environmental fate and transport of Nickel(II) bromate. This could lead to collaborations with analytical chemists to develop new sensors or remediation strategies, potentially using other nickel-based materials to detect or reduce bromate. researchgate.netmdpi.com

In essence, Nickel(II) bromate stands as a compound of significant untapped potential. A concerted, cross-disciplinary research effort is required to first build a solid foundation of its fundamental properties, which will then unlock the door to exploring its full potential in catalysis, materials science, and other emerging technologies.

Q & A

Q. What regulatory frameworks govern the safe handling and disposal of this compound in academic labs?

- Methodology : Adhere to OSHA standards (29 CFR 1910.1020) for exposure monitoring and medical surveillance. For waste disposal, neutralize bromate residues with sodium thiosulfate (Na₂S₂O₃) under fume hoods before pH adjustment to 7–9 for landfill eligibility .

Data Interpretation and Reporting

Q. How should researchers address discrepancies between experimental and computational data for this compound’s electronic structure?

Q. What statistical approaches are recommended for analyzing kinetic data from this compound-catalyzed reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.